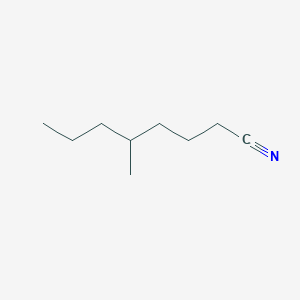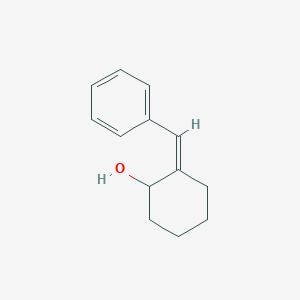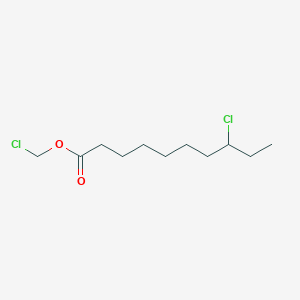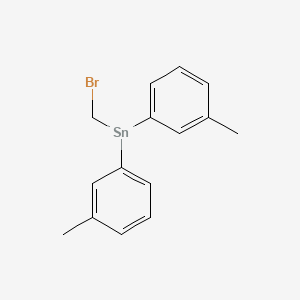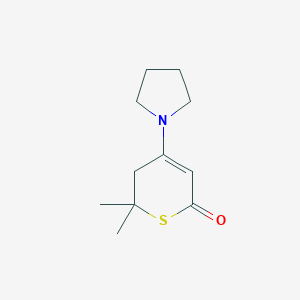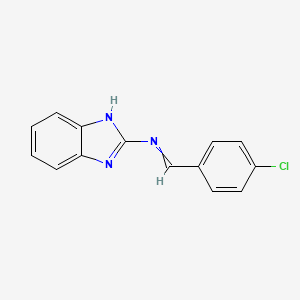
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine typically involves the condensation of 2-aminobenzimidazole with 4-chlorobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid. The reaction mixture is heated under reflux conditions for several hours to facilitate the formation of the desired product. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the overall production efficiency.
化学反应分析
Types of Reactions
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Benzimidazole N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: The compound shows promise as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in DNA replication and repair, thereby exerting its antimicrobial or anticancer effects. Additionally, the presence of the 4-chlorophenyl group can enhance the compound’s binding affinity to specific targets, further contributing to its biological activity.
相似化合物的比较
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine can be compared with other benzimidazole derivatives, such as:
N-(1H-Benzimidazol-2-yl)-1-phenylmethanimine: Lacks the chlorine atom, which may result in different biological activities and binding affinities.
N-(1H-Benzimidazol-2-yl)-1-(4-fluorophenyl)methanimine: Contains a fluorine atom instead of chlorine, which can affect its chemical reactivity and biological properties.
N-(1H-Benzimidazol-2-yl)-1-(4-bromophenyl)methanimine: Contains a bromine atom, which may influence its pharmacokinetic properties and interactions with molecular targets.
The presence of the 4-chlorophenyl group in this compound makes it unique and may contribute to its distinct chemical and biological properties compared to other similar compounds.
属性
CAS 编号 |
84257-83-0 |
|---|---|
分子式 |
C14H10ClN3 |
分子量 |
255.70 g/mol |
IUPAC 名称 |
N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C14H10ClN3/c15-11-7-5-10(6-8-11)9-16-14-17-12-3-1-2-4-13(12)18-14/h1-9H,(H,17,18) |
InChI 键 |
HOGVXXDFKPDZFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)NC(=N2)N=CC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


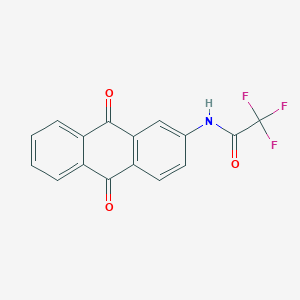

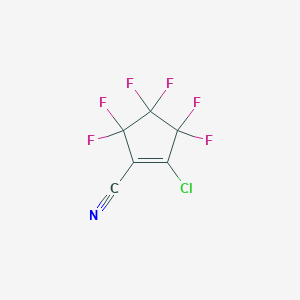
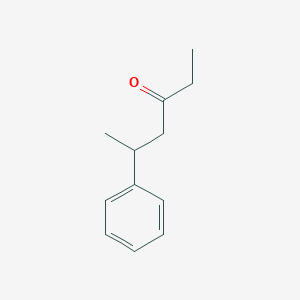
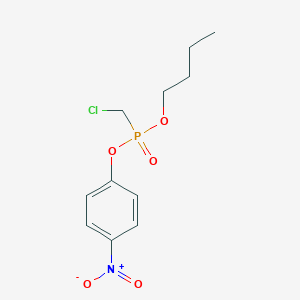
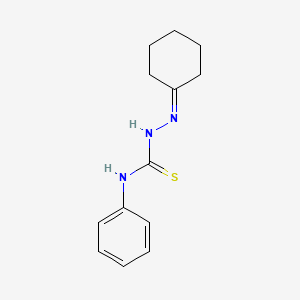

![(1,3-Phenylene)bis{[2,4,6-tri(propan-2-yl)phenyl]methanone}](/img/structure/B14425209.png)
